5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-6-methoxy-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c1-16-11-8(12)9(13)14-10(15-11)7-5-3-2-4-6-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYXLQMYCZGQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)C2=CC=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Chloro 6 Methoxy 2 Phenylpyrimidine
Precursor Synthesis and Halogenation Strategies
The initial phase in the synthesis of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine involves the construction of a suitably substituted pyrimidine (B1678525) ring, which then undergoes selective halogenation.
Approaches to Substituted Pyrimidine Ring Formation
A common and effective method for the formation of the 2-phenylpyrimidine (B3000279) core is the condensation of a 1,3-dicarbonyl compound with an amidine. In this case, diethyl malonate can be reacted with benzamidine (B55565). This reaction, typically carried out in the presence of a base such as sodium ethoxide, proceeds via a cyclocondensation mechanism to yield 2-phenylpyrimidine-4,6-diol (B84851).
| Reactants | Reagents | Product |
| Diethyl malonate | Benzamidine, Sodium ethoxide | 2-phenylpyrimidine-4,6-diol |
This initial cyclization step is crucial as it establishes the fundamental pyrimidine scaffold with the phenyl substituent already in the desired 2-position.
Regioselective Halogenation Techniques for Pyrimidine Core
With the 2-phenylpyrimidine-4,6-diol in hand, the next steps involve the introduction of the halogen substituents.
Bromination: The pyrimidine ring is activated towards electrophilic substitution at the 5-position. Bromination can be achieved using a suitable brominating agent, such as bromine in an appropriate solvent. This reaction proceeds to give 5-bromo-2-phenylpyrimidine-4,6-diol. The electron-donating hydroxyl groups at positions 4 and 6 direct the electrophilic attack to the C-5 position.
Chlorination: The hydroxyl groups at the 4 and 6-positions are subsequently converted to chloro groups. This is typically accomplished by treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃). nih.govmdpi.com This reaction may be conducted in the presence of a base, such as pyridine (B92270) or N,N-dimethylaniline, to neutralize the HCl generated. nih.gov The product of this step is the key intermediate, 5-bromo-4,6-dichloro-2-phenylpyrimidine.
| Starting Material | Reagent | Product |
| 2-phenylpyrimidine-4,6-diol | 1. Bromine2. Phosphorus oxychloride (POCl₃) | 5-bromo-4,6-dichloro-2-phenylpyrimidine |
Introduction of the Methoxy (B1213986) Group
The introduction of the methoxy group is achieved through a nucleophilic aromatic substitution (SNAr) reaction on the 5-bromo-4,6-dichloro-2-phenylpyrimidine intermediate.
Nucleophilic Substitution Reactions for Alkoxylation
The chlorine atoms at the 4 and 6-positions of the pyrimidine ring are susceptible to nucleophilic attack. The reaction with a nucleophile such as sodium methoxide (B1231860) in methanol (B129727) will lead to the displacement of one of the chlorine atoms to form a methoxy-substituted pyrimidine. The reactivity of the halogen positions on the pyrimidine ring generally follows the order C4(6) > C2. acs.org In the case of 2,4-dichloropyrimidines, substitution often preferentially occurs at the C-4 position. acs.orgwuxiapptec.com However, the presence of substituents on the ring can influence this regioselectivity. wuxiapptec.com For the synthesis of this compound, selective substitution at the 6-position is required.
Optimization of Reaction Conditions for Methoxy Incorporation
To achieve selective monosubstitution and favor the formation of the 6-methoxy isomer, careful optimization of the reaction conditions is necessary. Key parameters that can be adjusted include:
Temperature: Lowering the reaction temperature can often increase the selectivity of the substitution, disfavoring the di-substituted product.
Stoichiometry: Using a controlled amount of the nucleophile (e.g., one equivalent of sodium methoxide) is critical to prevent disubstitution.
Solvent: The choice of solvent can influence the reactivity and selectivity of SNAr reactions.
Base: The nature and concentration of the base used to generate the methoxide can also play a role.
By carefully controlling these factors, it is possible to achieve a good yield of the desired this compound.
| Parameter | Influence on Reaction |
| Temperature | Lower temperatures can enhance regioselectivity. |
| Stoichiometry | Controlled amounts of nucleophile prevent over-reaction. |
| Solvent | Affects nucleophile reactivity and solubility. |
| Base | Can influence the concentration and reactivity of the nucleophile. |
Installation of the Phenyl Substituent
The most direct method for the installation of the phenyl group at the 2-position of the pyrimidine ring is to incorporate it from the start of the synthesis. As described in section 2.1.1., the use of benzamidine as one of the initial building blocks in the condensation reaction with diethyl malonate directly yields a 2-phenylpyrimidine core. nih.gov This approach is often preferred for its efficiency and atom economy.
Alternatively, a phenyl group could be introduced at a later stage of the synthesis via a cross-coupling reaction, such as a Suzuki or Stille coupling, on a pre-halogenated pyrimidine ring. acs.org However, for the synthesis of this compound, the former strategy of incorporating the phenyl group from the outset is a more common and straightforward approach.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Stille) for Arylation
The introduction of aryl groups onto a pyrimidine scaffold, a key step in forming compounds like this compound, is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly prominent due to its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids. mdpi.com
The Heck and Stille reactions also represent viable, albeit less commonly reported for this specific substrate class, methods for C-C bond formation. The choice of reaction is often dictated by the availability of starting materials and the specific bond being formed. For the synthesis of the target compound, a Suzuki-Miyaura coupling is the most probable method for introducing the 2-phenyl group or for subsequent modifications.
Palladium-Catalyzed Methods for C-C Bond Formation
The efficacy of Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, supporting ligands, base, and solvent system. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a frequently used and commercially available catalyst that has proven effective for the arylation of halogenated pyrimidines. mdpi.com Other common palladium sources include Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), which are used in conjunction with phosphine (B1218219) ligands.
The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. For challenging couplings, specialized ligands such as bulky biarylphosphines or N-heterocyclic carbenes (NHCs) can be employed to improve reaction yields and rates.
Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines html
Reactivity and Derivatization of 5 Bromo 4 Chloro 6 Methoxy 2 Phenylpyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyrimidine (B1678525) ring, further enhanced by the presence of electronegative halogen and methoxy (B1213986) substituents, renders 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine susceptible to nucleophilic aromatic substitution (SNAr) reactions. This class of reactions provides a powerful tool for the introduction of a wide array of functional groups onto the pyrimidine core.
Selective Displacement of Halogens (Bromine vs. Chlorine)
In dihalogenated pyrimidines, the regioselectivity of nucleophilic attack is a critical consideration. Generally, the chlorine atom at the C4 position is more susceptible to displacement by nucleophiles than the bromine atom at the C5 position. This is attributed to the electronic activation conferred by the adjacent nitrogen atoms of the pyrimidine ring, which preferentially stabilize the Meisenheimer intermediate formed during attack at the C4 (and C6) positions. mdpi.com While direct comparative studies on this compound are not extensively documented, research on analogous systems such as 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) has shown that nucleophilic attack, for instance by ammonia, selectively occurs at the C4-chloro position. rsc.org This preference is a general trend observed in the reactions of polyhalogenated pyrimidines. bldpharm.com
Reactivity with Various Nucleophiles (e.g., Amines, Alkoxides, Thiolates)
A diverse range of nucleophiles can be employed to displace the more reactive chlorine atom at the C4 position of the pyrimidine ring. These include, but are not limited to, amines, alkoxides, and thiolates, leading to the formation of 4-amino, 4-alkoxy, and 4-thioether derivatives, respectively. The reaction of halogenated pyrimidines with nitrogen-centered nucleophiles is a well-established method for the synthesis of substituted aminopyrimidines. pharmaffiliates.comyoutube.com Similarly, alkoxides and thiolates are effective nucleophiles for the displacement of halogens on electron-deficient heterocyclic systems. wikipedia.org
The general reactivity of such systems allows for the sequential and regioselective introduction of different nucleophiles. For instance, after the initial displacement of the C4-chlorine, the less reactive C5-bromine can be targeted for subsequent transformations, often under more forcing reaction conditions or by employing a different class of reaction, such as palladium-catalyzed cross-coupling.
Mechanistic Investigations of SNAr Pathways, including SN(ANRORC)
The displacement of halogens on pyrimidine rings typically proceeds through a standard SNAr mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.org However, under certain conditions, particularly with strong nucleophiles like amide ions, an alternative pathway known as the SN(ANRORC) mechanism can operate. myskinrecipes.com ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure. myskinrecipes.com
This mechanism has been extensively studied in substituted pyrimidines. myskinrecipes.comchemrxiv.org It involves the initial addition of the nucleophile, followed by the cleavage of the pyrimidine ring to form an open-chain intermediate. Subsequent recyclization and expulsion of the leaving group lead to the final product. Isotopic labeling studies have been instrumental in confirming the operation of the SN(ANRORC) mechanism in various pyrimidine systems. myskinrecipes.com While specific studies on this compound are not prevalent, the general principles of pyrimidine reactivity suggest that this pathway could be relevant, especially in reactions with potent nucleophiles like sodium amide in liquid ammonia.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This compound provides two potential sites for such transformations.
Suzuki-Miyaura Coupling at Bromo and Chloro Positions
The relative reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. Consequently, in a molecule containing both bromine and chlorine substituents, selective coupling at the bromo-substituted position is typically favored under carefully controlled conditions. This selectivity allows for the stepwise functionalization of the dihalogenated pyrimidine.
While specific data for this compound is limited, studies on structurally related compounds provide valuable insights. For example, the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been shown to proceed at the bromophenyl moiety, leaving the chloro substituents on the pyrimidine ring intact. rsc.orgacs.org This suggests that for the title compound, initial Suzuki-Miyaura coupling would likely occur at the C5-bromo position. Subsequent coupling at the C4-chloro position would require more forcing conditions, such as the use of more active catalysts or higher temperatures. pharmaffiliates.com The choice of palladium catalyst, ligands, base, and solvent all play a crucial role in controlling the selectivity and efficiency of these reactions. sigmaaldrich.comlibretexts.org
The Suzuki-Miyaura coupling is renowned for its broad substrate scope, allowing for the introduction of a wide variety of aryl, heteroaryl, vinyl, and alkyl groups via the corresponding boronic acids or their esters. This versatility enables the synthesis of a vast library of derivatives from a single dihalogenated precursor.
The following table illustrates the potential for diversification of this compound through Suzuki-Miyaura coupling with a selection of boronic acid partners. The initial, more facile coupling is expected at the C5-bromo position.
| Boronic Acid Partner | Expected Product at C5 Position | Potential Application of Product Class |
|---|---|---|
| Phenylboronic acid | 4-Chloro-6-methoxy-2,5-diphenylpyrimidine | Pharmaceutical intermediates, liquid crystals |
| 4-Methoxyphenylboronic acid | 4-Chloro-5-(4-methoxyphenyl)-6-methoxy-2-phenylpyrimidine | Medicinal chemistry, materials science |
| Thiophene-2-boronic acid | 4-Chloro-6-methoxy-2-phenyl-5-(thiophen-2-yl)pyrimidine | Organic electronics, agrochemicals |
| Vinylboronic acid | 5-Vinyl-4-chloro-6-methoxy-2-phenylpyrimidine | Polymer synthesis, synthetic intermediates |
| Methylboronic acid | 4-Chloro-6-methoxy-5-methyl-2-phenylpyrimidine | Building blocks for further synthesis |
Impact of Ligand and Catalyst Choice on Reactivity
The outcome of palladium-catalyzed cross-coupling reactions involving dihalogenated pyrimidines is highly dependent on the selection of the palladium source and its associated ligands. The ligand's steric and electronic properties can modulate the reactivity of the catalytic species, influencing which halogen site (C4-Cl or C5-Br) is preferentially activated.
Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos or SPhos, are often employed to enhance the rate of oxidative addition, which is typically the rate-determining step. For substrates like this compound, a judicious choice of ligand can enable regioselective coupling. For instance, certain catalytic systems may favor the oxidative addition into the C-Br bond, while others might preferentially react at the more electron-deficient C4 position bonded to chlorine. Studies on similar dihaloheteroarenes have shown that unconventional selectivity can be achieved. For example, ligand-free conditions, sometimes referred to as Jeffery-type conditions, can promote the formation of palladium nanoparticles and lead to different selectivity profiles compared to traditional homogeneous catalysts.
Table 1: Influence of Catalyst/Ligand on Cross-Coupling Regioselectivity
| Catalyst System | Typical Ligand Type | Expected Impact on Reactivity | Potential Outcome for Target Compound |
|---|---|---|---|
| Pd(PPh₃)₄ | Monodentate Phosphine | Standard reactivity, often favors C-Br bond cleavage. | Likely initial coupling at the C5-Bromo position. |
| Pd(OAc)₂ / XPhos | Bulky, Electron-Rich Buchwald Ligand | High catalytic activity, can facilitate coupling at less reactive C-Cl bonds. | May enhance reactivity at the C4-Chloro position or enable disubstitution. |
| Pd₂(dba)₃ | Ligandless or with simple phosphines | Versatile precursor, outcome highly dependent on added ligand. | Selectivity can be tuned by the choice of an external ligand. |
| "Ligand-Free" (Jeffery Conditions) | None | May involve palladium nanoparticles, can lead to unconventional selectivity. nih.gov | Could potentially reverse the "standard" regioselectivity, favoring the C4-Chloro site. nih.gov |
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. For this compound, this reaction allows for the introduction of primary or secondary amines at either the C4 or C5 position. The regioselectivity of the amination is contingent upon the reaction conditions. Given the higher general reactivity of the C4 position in nucleophilic aromatic substitution on pyrimidines, it is the likely site for initial amination under many standard Buchwald-Hartwig conditions. By controlling the stoichiometry of the amine and tuning the catalyst system, monosubstitution at the C4 position can be achieved, leaving the C5-bromo group available for subsequent transformations.
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, BINAP | Stabilizes the catalyst and facilitates the catalytic cycle. |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination. |
| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction. |
| Amine | Primary or secondary alkyl/arylamines | The nitrogen source for the C-N bond formation. |
Sonogashira Coupling for Ethynylation
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a process known as ethynylation. wikipedia.org This reaction typically employs a dual catalytic system of palladium and a copper(I) salt, in the presence of an amine base. organic-chemistry.orglibretexts.org The application of the Sonogashira coupling to this compound opens a pathway to synthesize various alkynyl-substituted pyrimidines. wikipedia.org The relative reactivity of the C-Br and C-Cl bonds under Sonogashira conditions allows for potential regioselective functionalization. Typically, the C-Br bond is more reactive than the C-Cl bond in this coupling, suggesting that monosubstitution would likely occur at the C5 position. This selectivity provides a route to molecules such as 5-alkynyl-4-chloro-6-methoxy-2-phenylpyrimidine, where the remaining chloro substituent can be used in further reactions.
Table 3: Key Reagents for Sonogashira Coupling
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle. libretexts.org |
| Copper(I) Co-catalyst | CuI | Facilitates the reaction by forming a copper acetylide intermediate. researchgate.net |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a solvent and neutralizes the HX byproduct. wikipedia.org |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Provides the ethynyl (B1212043) group for coupling. |
Heck Reaction for Alkenylation
The Heck reaction is a palladium-catalyzed method to form a carbon-carbon bond between an aryl halide and an alkene, resulting in an alkenylated product. buecher.de This reaction can be applied to this compound to introduce vinyl groups at either the C4 or C5 position. The regioselectivity of the Heck reaction is influenced by several factors, including the nature of the halide, the electronic properties of the alkene, and the specific catalyst system used. buecher.delibretexts.org In many cases, the reaction favors the more reactive C-Br bond over the C-Cl bond, allowing for selective alkenylation at the C5 position. The choice of reaction conditions, particularly the catalyst and base, is crucial for achieving high yields and controlling the position of the new C-C bond. nih.gov
Functional Group Transformations
Beyond cross-coupling reactions at the halogenated sites, the other functional groups on the this compound ring offer further opportunities for chemical modification.
Modification of the Methoxy Group
The methoxy group at the C6 position is a relatively stable ether linkage. However, it can be cleaved to reveal a hydroxyl group, transforming the molecule into a pyrimidone derivative. This demethylation is typically achieved under harsh conditions using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers under relatively mild conditions. wikipedia.org The resulting hydroxypyrimidine exists in tautomeric equilibrium with its corresponding pyrimidone form. This transformation significantly alters the electronic properties and potential biological activity of the molecule.
Reactivity of the Phenyl Ring Substituents
The unsubstituted phenyl ring at the C2 position is also amenable to chemical modification, primarily through electrophilic aromatic substitution. The pyrimidine ring acts as a strong electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack. This deactivation means that harsh reaction conditions are typically required. According to the principles of electrophilic substitution on deactivated aromatic rings, incoming electrophiles will be directed primarily to the meta positions (C3' and C5') of the phenyl ring. masterorganicchemistry.comfiveable.me The ortho positions are both electronically disfavored and sterically hindered by the adjacent pyrimidine core. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation could be used to introduce substituents at these meta positions.
Ring-Opening and Rearrangement Reactions of this compound
The pyrimidine core, particularly when substituted with multiple electron-withdrawing groups, is susceptible to nucleophilic attack that can lead to cleavage of the heterocyclic ring. The presence of two halogen atoms (bromine and chlorine), a methoxy group, and a phenyl group in this compound creates a complex electronic environment that influences its reactivity towards ring-opening and rearrangement reactions. While specific studies on the ring fission of this particular compound are not extensively documented, the general principles of pyrimidine chemistry allow for a discussion of its potential reactivity.
Conditions Leading to Pyrimidine Ring Fission
The fission of the pyrimidine ring in derivatives like this compound is typically initiated by the attack of a potent nucleophile. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effects of the chloro and bromo substituents, makes it a target for such reactions.
Nucleophilic Attack:
Strong nucleophiles are generally required to initiate ring-opening reactions. The positions most susceptible to nucleophilic attack in the pyrimidine ring are C-2, C-4, and C-6. In the case of this compound, the C-4 and C-6 positions are of particular interest. The chlorine atom at C-4 and the methoxy group at C-6 are potential leaving groups, and nucleophilic attack at these positions can lead to substitution or, under more forcing conditions, ring-opening.
The reaction's course is heavily dependent on the nature of the nucleophile, the solvent, and the temperature. For instance, reactions with strong, hard nucleophiles under vigorous conditions are more likely to lead to ring cleavage than standard substitution reactions.
Reaction Conditions Favoring Ring Fission:
| Condition | Description |
| Strong Nucleophiles | Reagents such as amide ions (e.g., from sodium amide), certain organometallic reagents, or strong bases can initiate ring opening. |
| High Temperatures | Increased thermal energy can overcome the activation barrier for ring cleavage, which is typically higher than that for simple substitution. |
| Polar Aprotic Solvents | Solvents like DMF or DMSO can stabilize charged intermediates that may form during the ring-opening process. |
| Quaternization | N-alkylation of one of the ring nitrogens would significantly activate the pyrimidine ring towards nucleophilic attack and subsequent ring-opening, a principle well-established in pyrimidine chemistry. |
It is important to note that these are general conditions, and the specific outcome for this compound would require experimental verification. The interplay of the different substituents would modulate the precise conditions required for ring fission.
Formation of Open-Chain Intermediates and Subsequent Transformations
Following the initial nucleophilic attack, the pyrimidine ring can cleave, leading to the formation of highly reactive open-chain intermediates. These intermediates can then undergo a variety of subsequent transformations, including recyclization to form new heterocyclic systems or further reactions to yield stable acyclic products.
A plausible mechanism for ring-opening, based on established pyrimidine chemistry, is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This pathway is particularly relevant when the nucleophile itself contains functionality that can participate in a subsequent cyclization step.
Hypothetical Pathway for Ring-Opening and Transformation:
Nucleophilic Addition: A strong nucleophile (Nu⁻) attacks an electron-deficient carbon atom of the pyrimidine ring, for instance, the C-4 or C-6 position.
Ring Opening: This addition disrupts the aromaticity of the ring and can lead to the cleavage of a C-N or C-C bond within the ring, resulting in an open-chain intermediate. The specific bond that breaks would depend on the position of the initial attack and the stability of the resulting intermediate.
Subsequent Transformations: The open-chain intermediate, which would be a highly functionalized species, could then undergo several possible transformations:
Recyclization: Intramolecular reaction of the intermediate could lead to the formation of a new heterocyclic ring. This is the "RC" part of the ANRORC mechanism. For example, if the nucleophile contains a nitrogen or sulfur atom, it could lead to the formation of different five- or six-membered heterocycles.
Rearrangement: The open-chain intermediate could undergo rearrangements to form a more stable acyclic product.
Further Reactions: The reactive functional groups of the intermediate could react with other species present in the reaction mixture.
A well-known rearrangement in nitrogen-containing heterocycles is the Dimroth rearrangement, which involves the transposition of a ring nitrogen and its exocyclic substituent. While typically occurring without ring-opening in many systems, related transformations in highly substituted pyrimidines could proceed through a ring-opened intermediate, especially under basic conditions.
Potential Open-Chain Intermediates and Products:
| Initial Nucleophile | Potential Open-Chain Intermediate Structure | Possible Final Product Type |
| Amide (e.g., NH₂⁻) | A substituted cyano- or amidino-containing alkene | Recyclized to a different pyrimidine or another heterocycle (e.g., triazine) |
| Hydrazine (B178648) | A hydrazone or azine derivative | Recyclized to a pyridazine (B1198779) or pyrazole (B372694) derivative |
| Strong Carbon Nucleophile | A functionalized diene or enamine | Acyclic product or a carbocyclic ring |
The exact nature of the intermediates and final products would be highly dependent on the specific nucleophile used and the reaction conditions. The study of such reactions provides valuable insights into the fundamental reactivity of the pyrimidine ring system and offers synthetic routes to novel molecular scaffolds.
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine in solution. Through a combination of one-dimensional and advanced two-dimensional techniques, the chemical environment and connectivity of each atom in the molecule can be meticulously mapped.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While specific 2D NMR spectra for this compound are not widely published, the application of standard techniques allows for a confident assignment of its proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment would reveal the correlation between protons that are coupled to each other. In this molecule, it would primarily confirm the through-bond coupling within the phenyl ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the proton signal of the methoxy (B1213986) group to its carbon and the protons of the phenyl ring to their respective carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which helps in determining the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the methoxy group protons and the adjacent parts of the pyrimidine (B1678525) ring, as well as between the ortho-protons of the phenyl group and the pyrimidine ring.
Based on the analysis of related substituted pyrimidines, a predicted assignment of the key NMR signals is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Methoxy Protons (-OCH₃) | 3.9 - 4.1 | 55 - 60 | C6 |
| Phenyl Protons (ortho) | 8.3 - 8.5 | 128 - 130 | C2, Phenyl (meta-C) |
| Phenyl Protons (meta) | 7.4 - 7.6 | 129 - 131 | Phenyl (ortho-C), Phenyl (para-C) |
| Phenyl Protons (para) | 7.4 - 7.6 | 131 - 133 | Phenyl (meta-C) |
| C2 | - | 162 - 165 | Phenyl (ortho-H) |
| C4 | - | 158 - 161 | - |
| C5 | - | 110 - 115 | - |
| C6 | - | 170 - 173 | Methoxy Protons |
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. Unlike solution NMR, ssNMR provides information about the molecule's conformation and packing in the crystal lattice. For this compound, ssNMR could be employed to investigate the existence of different polymorphic forms, which are different crystalline structures of the same compound.
Polymorphism can significantly impact the physical properties of a compound. In ssNMR, the chemical shifts of carbon and nitrogen atoms are highly sensitive to the local electronic environment, which is influenced by intermolecular interactions in the crystal. Therefore, different polymorphs would exhibit distinct ssNMR spectra. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be utilized to enhance the signal of the less abundant ¹³C and ¹⁵N nuclei and to average out anisotropic interactions, leading to sharper, more informative spectra.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is critical for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization.
The exact mass of the molecular ion can be calculated and compared to the experimentally determined mass to confirm the chemical formula (C₁₁H₈BrClN₂O). The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would lead to a distinctive cluster of peaks for the molecular ion.
The fragmentation of this compound in the mass spectrometer would likely proceed through the loss of stable neutral fragments or radicals. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms (Br or Cl), the methoxy group (as a methyl radical or formaldehyde), and cleavage of the pyrimidine or phenyl rings.
Predicted Fragmentation Pattern:
| m/z Value | Possible Fragment | Description |
| [M]+ | [C₁₁H₈BrClN₂O]⁺ | Molecular ion |
| [M-CH₃]⁺ | [C₁₀H₅BrClN₂O]⁺ | Loss of a methyl radical from the methoxy group |
| [M-Cl]⁺ | [C₁₁H₈BrN₂O]⁺ | Loss of a chlorine radical |
| [M-Br]⁺ | [C₁₁H₈ClN₂O]⁺ | Loss of a bromine radical |
| [M-OCH₃]⁺ | [C₁₀H₅BrClN₂]⁺ | Loss of a methoxy radical |
| [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation |
X-Ray Crystallography for Definitive Molecular Structure and Conformation
Analysis of Bond Lengths, Angles, and Torsional Angles
Predicted Bond Parameters (based on analogous structures):
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-Cl Bond Length | ~1.74 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| C-N (pyrimidine) Bond Lengths | ~1.33 - 1.38 Å |
| Pyrimidine-Phenyl Torsional Angle | 20 - 40° |
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a significant role in the crystal packing.
Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming directional interactions with Lewis basic sites on adjacent molecules, such as the nitrogen atoms of the pyrimidine ring (e.g., C-Br···N or C-Cl···N).
π-π Stacking: The aromatic phenyl and pyrimidine rings can engage in π-π stacking interactions, where the rings are arranged in a parallel or offset fashion. These interactions contribute significantly to the stability of the crystal lattice.
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N hydrogen bonds involving the phenyl and methoxy protons could further stabilize the crystal packing.
The interplay of these interactions would dictate the final three-dimensional structure of the crystal, influencing its physical properties such as melting point and solubility.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of this compound. The analysis of vibrational spectra allows for the confirmation of the molecular structure by assigning specific absorption or scattering peaks to the vibrational modes of different bonds. While the complete experimental spectra for this specific compound are not widely published, a detailed analysis can be inferred from the characteristic frequencies of its structural components, supported by studies on analogous molecules. nih.gov
The primary vibrational modes expected for this compound include:
Aromatic C-H Stretching: The phenyl and pyrimidine rings exhibit C-H stretching vibrations, which are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the phenyl and pyrimidine rings typically appear in the 1600-1450 cm⁻¹ range.
C-O Stretching: The methoxy group (-OCH₃) is characterized by a strong C-O stretching band, usually found between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).
C-Br Stretching: The carbon-bromine bond, involving a heavier halogen, vibrates at a lower frequency, typically in the 650-395 cm⁻¹ range. researchgate.net
These assignments are supported by density functional theory (DFT) calculations performed on similar halogenated cytosines and benzenes, which have shown good agreement between calculated and experimental vibrational frequencies. nih.govresearchgate.net The combination of FT-IR and Raman spectroscopy provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete structural elucidation.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Solvatochromism
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides valuable information about the electronic transitions within the molecule. The conjugated system formed by the phenyl and pyrimidine rings in this compound constitutes the primary chromophore responsible for its electronic absorption properties.
UV-Vis Absorption: The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions.
π → π Transitions:* These high-intensity absorptions are characteristic of aromatic and heteroaromatic systems and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For substituted pyrimidines and benzenes, these transitions typically occur at shorter wavelengths (below 300 nm).
n → π Transitions:* These lower-intensity absorptions result from the excitation of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring or the oxygen of the methoxy group) to a π* antibonding orbital. These transitions occur at longer wavelengths compared to π → π* transitions.
Studies on other substituted aromatic compounds show long-wavelength absorption bands in the 340-450 nm range, which is a reasonable expectation for this molecule as well. researchgate.net
Solvatochromism: Solvatochromism is the phenomenon where the position of an absorption or emission band changes with the polarity of the solvent. Given the presence of polar C-Cl, C-Br, and C-O bonds, this compound is expected to exhibit solvatochromic effects. In polar solvents, the excited state may be stabilized differently than the ground state, leading to a shift in the absorption maximum (λmax). This behavior can provide insights into the charge distribution in the ground and excited states of the molecule.
An article focused solely on the computational and theoretical investigations of this compound cannot be generated at this time.
A thorough search for specific quantum chemical calculations, including Density Functional Theory (DFT) studies, on this compound did not yield specific data required to populate the requested sections. While computational studies have been conducted on analogous structures, such as various halogenated pyrimidines and substituted 2-phenylpyrimidine (B3000279) derivatives, the explicit data for this compound regarding its optimized geometry, predicted spectroscopic parameters, frontier molecular orbitals, molecular electrostatic potential mapping, and transition state calculations for its reactions is not available in the public domain. nih.govbiointerfaceresearch.comnih.govnih.gov
To provide a scientifically accurate and detailed article as per the requested outline, specific research focusing on this exact molecule is necessary. General discussions on the methodologies (like DFT, HOMO-LUMO analysis, or MEP mapping) using related but different compounds would not adhere to the strict focus on "this compound" as instructed.
Computational and Theoretical Investigations
Reaction Mechanism Studies through Computational Modeling
Energy Profiles and Kinetic Predictions
Computational chemistry offers powerful tools to predict the energy landscapes and reaction kinetics of molecules like 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine. For analogous pyrimidine (B1678525) derivatives, Density Functional Theory (DFT) and ab initio methods are commonly employed to calculate molecular energies and geometries. researchgate.net For instance, studies on substituted pyrimidines often involve calculations at levels like B3LYP/6-31+G(d,p) to balance accuracy and computational cost. nih.gov
Energy profiles are typically constructed by mapping the potential energy surface as a function of specific reaction coordinates, such as bond rotations or reaction pathways. For a molecule with a phenyl group attached to the pyrimidine ring, a key aspect to investigate would be the rotational barrier around the C-C bond connecting the two rings. This analysis helps in identifying the most stable conformations and the energy required to transition between them.
Kinetic predictions, such as the rates of reaction, can be estimated using transition state theory. This involves locating the transition state structure for a given reaction and calculating the activation energy. For a compound like this compound, this could be relevant for predicting its reactivity in, for example, nucleophilic substitution reactions where the chlorine or bromine atoms could be displaced. Computational studies on similar heterocyclic systems have shown that the nature and position of substituents significantly influence the activation barriers and, consequently, the reaction rates.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are complementary to static quantum chemical calculations.
The pyrimidine ring, while aromatic, exhibits a degree of conformational flexibility. researchgate.net Quantum-chemical studies have demonstrated that the pyrimidine ring in related molecules can transition from a planar to a sofa or boat-like conformation with a relatively small energy increase, suggesting that at room temperature, a fraction of molecules will exist in a non-planar form. researchgate.net For this compound, MD simulations could elucidate the flexibility of the pyrimidine ring itself, as well as the rotational dynamics of the phenyl and methoxy (B1213986) substituents.
Solvent effects play a crucial role in determining the conformational preferences of molecules. nih.govnih.govfrontiersin.org MD simulations explicitly model the solvent molecules, allowing for the study of specific solute-solvent interactions, such as hydrogen bonding. For the title compound, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, which can influence the molecule's conformation and electronic properties. nih.gov Studies on similar molecules have shown that polar solvents can significantly impact the conformational equilibrium and even the electronic structure of the pyrimidine ring. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. While no specific QSAR models for this compound were found, extensive QSAR studies have been performed on various classes of pyrimidine derivatives. mdpi.comnih.govmdpi.com
Predictive QSAR models for pyrimidine analogs are typically developed using statistical methods like Multiple Linear Regression (MLR) and machine learning techniques such as Artificial Neural Networks (ANN). semanticscholar.org These models correlate the biological activity (e.g., inhibitory concentrations like IC50) with calculated molecular descriptors.
The general workflow for developing such a model involves:
Data Set Preparation: A series of pyrimidine derivatives with known biological activities is selected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule.
Variable Selection: A subset of the most relevant descriptors is chosen using algorithms to avoid overfitting.
Model Building and Validation: A mathematical model is constructed and then validated using internal and external validation techniques to ensure its predictive power.
The robustness of QSAR models is often assessed using statistical parameters like the coefficient of determination (R²), the cross-validated R² (Q²), and the predictive R² for an external test set. For pyrimidine derivatives, successful QSAR models often achieve high R² and Q² values, indicating a strong correlation and predictive ability. nih.gov
Table 1: Illustrative Statistical Parameters for QSAR Models of Pyrimidine Analogs
| Model Type | R² (Training Set) | Q² (Cross-validation) | Predictive R² (Test Set) |
|---|---|---|---|
| MLR | 0.85 | 0.75 | 0.80 |
This table is illustrative and based on typical values reported in QSAR studies of pyrimidine derivatives.
The selection of appropriate descriptors is crucial for building a reliable QSAR model. For pyrimidine frameworks, including halogenated and phenyl-substituted derivatives, several classes of descriptors have been shown to be important.
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. researchgate.net The presence of electronegative atoms like chlorine, bromine, and nitrogen in this compound makes these descriptors particularly relevant.
Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor that quantifies the hydrophobicity of a molecule, which is often crucial for its interaction with biological targets.
Steric or Topological Descriptors: These descriptors relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, and various topological indices that describe the connectivity of atoms.
3D-MoRSE Descriptors: These descriptors encode the 3D structure of a molecule based on electron diffraction patterns and have been successfully used in QSAR models for halogenated compounds. mdpi.com
Table 2: Common Descriptors in QSAR Models for Pyrimidine Derivatives
| Descriptor Class | Example Descriptors | Relevance to Pyrimidine Frameworks |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes reactivity and electrostatic interactions. |
| Hydrophobic | logP, MlogP | Important for membrane permeability and binding to hydrophobic pockets. |
| Steric/Topological | Molecular Weight, Wiener Index, Kier Shape Indices | Relates molecular size and shape to biological activity. |
This table provides examples of descriptor classes and their relevance in the context of pyrimidine-based compounds.
Applications in Organic Synthesis and Chemical Biology Research
Building Block in the Synthesis of Complex Molecules
The structural framework of 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine, featuring two distinct halogen atoms, makes it an ideal precursor for constructing more elaborate molecular architectures. The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential, site-selective modifications, such as cross-coupling reactions, to introduce new functional groups. myskinrecipes.com This positions the compound as a valuable intermediate in synthetic chemistry. myskinrecipes.comcaymanchem.com
Precursor for Advanced Pyrimidine-Fused Heterocycles
The pyrimidine (B1678525) scaffold is a core component of numerous biologically active molecules and natural products. nih.govnih.govresearchgate.net Compounds like this compound serve as key starting materials for synthesizing fused heterocyclic systems where the pyrimidine ring is annulated with other rings, such as pyrrole, pyridine (B92270), or triazole. nih.govderpharmachemica.com These fused systems, including pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, are of significant interest due to their diverse pharmacological activities. nih.govmdpi.comrsc.orgjacsdirectory.com
The synthesis of these complex structures often involves cascade reactions or cyclization of acyclic precursors. growingscience.com For instance, a common strategy is the use of a substituted 6-aminopyrimidine derivative which can undergo cyclization to form a pyrrolo[2,3-d]pyrimidine. nih.govscielo.org.mx The presence of halogens, as in the title compound, facilitates reactions like the Suzuki cross-coupling, enabling the introduction of various aryl or heteroaryl groups prior to or after the formation of the fused ring system. This approach allows for the creation of a diverse library of complex heterocyclic compounds for further investigation. guidechem.com
Table 1: Examples of Fused Pyrimidine Systems Synthesized from Pyrimidine Precursors
| Fused Heterocycle System | Synthetic Strategy | Precursor Type | Potential Application | Reference |
| Pyrrolo[2,3-d]pyrimidine | I₂/DMSO promoted cascade annulation | 6-Aminouracil and aurones | Anticancer, Antiviral | nih.gov |
| 4,6-bis(5-pyrimidyl)pyrimidine | Two-fold Suzuki cross-coupling | 5-Pyrimidylboronic acid and 4,6-dichloropyrimidine | Ligands, Molecular Recognition | |
| Pyrido[2,3-d]pyrimidine | Intramolecular heterocyclization | o-Aminonicotinonitrile | Anticancer (PIM-1 Kinase Inhibitors) | rsc.org |
| Triazolo[4,3-a]pyrimidine | Cyclization with hydrazine (B178648) hydrate | Substituted pyrimidine core | Antimicrobial, Anticancer | derpharmachemica.com |
Scaffold for Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single, efficient step. semanticscholar.org Functionalized pyrimidines can act as key scaffolds in such reactions. The reactive sites on this compound could potentially participate in MCRs to rapidly generate molecular diversity. For example, Biginelli-like MCRs have been used with aminoazoles and aldehydes to create complex pyrimidine-containing structures. semanticscholar.orgresearchgate.net The synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been achieved through a one-pot, three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mx This highlights the utility of the pyrimidine core in building intricate molecules efficiently.
Ligand Design in Catalysis (e.g., Transition Metal Catalysis)
The nitrogen atoms at positions 1 and 3 of the pyrimidine ring possess lone pairs of electrons, making them effective coordination sites for transition metals. This property allows pyrimidine derivatives to serve as ligands in coordination chemistry and catalysis. The electronic and steric properties of the ligand can be fine-tuned by the substituents on the pyrimidine ring. In this compound, the phenyl group, methoxy (B1213986) group, and halogens would significantly influence the electron density of the ring and the steric environment around the nitrogen atoms.
These tailored pyrimidine-based ligands can be used in various catalytic processes, including cross-coupling reactions. For example, heteroarylpyrimidines synthesized via Suzuki reactions can themselves act as ligands for metal ions. The ability of the pyrimidine ring to coordinate with metals like palladium is crucial in facilitating such transformations. The design of specific pyrimidine ligands allows for control over the catalytic activity and selectivity of transition metal complexes.
Mechanistic Probes in Biological Systems (In Vitro Studies Only)
Substituted pyrimidines are widely used as probes in chemical biology to investigate the function and structure of biological macromolecules. nih.gov Their rigid scaffold allows for the precise positioning of functional groups to interact with enzyme active sites or receptor binding pockets. The insights gained from these in vitro studies are crucial for understanding biological mechanisms at the molecular level.
Enzyme Inhibition Studies (without clinical data)
The pyrimidine core is a common feature in many enzyme inhibitors. researchgate.net Derivatives are frequently designed and synthesized to probe the active sites of various enzymes, with in vitro assays being used to quantify their inhibitory potency, often expressed as an IC₅₀ value. benthamdirect.comeurekaselect.com Such studies are fundamental to the field of medicinal chemistry for identifying lead compounds. eurekaselect.com
For example, various pyrimidine derivatives have been synthesized and evaluated as inhibitors for a range of kinases and other enzymes. Novel pyrrolo[2,3-d]pyrimidine derivatives have shown inhibitory activity against the DDR2 active site. mdpi.com Other studies have identified pyrimidine compounds that inhibit cyclooxygenase (COX-1 and COX-2), PIM-1 kinase, UNC51-like kinase 1 (ULK1), and the enoyl-ACP reductase (InhA) enzyme. rsc.orgnih.govnih.govnih.gov The structure-activity relationships derived from these studies help to map the topology of the enzyme's active site. nih.gov
Table 2: Examples of In Vitro Enzyme Inhibition by Pyrimidine Derivatives
| Enzyme Target | Pyrimidine Derivative Class | Result (IC₅₀) | Research Focus | Reference |
| Epidermal Growth Factor Receptor (EGFR) | Substituted Pyrimidines | 18.5 µM (Compound R8) | Anticancer research | benthamdirect.comeurekaselect.com |
| PIM-1 Kinase | Pyrido[2,3-d]pyrimidines | 21.4 nM (Compound 11) | Apoptosis induction in cancer cells | rsc.org |
| Cyclooxygenase-2 (COX-2) | Substituted Pyrimidines | High selectivity over COX-1 | Anti-inflammatory research | nih.gov |
| UNC51-like kinase 1 (ULK1) | 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amines | Potent inhibition (Compound 3s) | Autophagy research in cancer | nih.gov |
| c-Src Tyrosine Kinase | Heterocyclic-fused pyrimidines | 81% inhibition (Compound 18) | Anticancer research | nih.gov |
Receptor Binding Profiling (without clinical data)
In addition to inhibiting enzymes, pyrimidine derivatives are used to study ligand-receptor interactions. In vitro binding assays help to determine the affinity of a compound for a specific receptor and provide insights into the structural requirements for binding. researchgate.net For instance, synthesized pyrimidine derivatives have been evaluated for their binding affinity to the prostaglandin-endoperoxide synthase (PGHS) receptor through molecular docking studies, which predicted better binding interactions than standard compounds like 5-fluorouracil. researchgate.net
Similarly, kinase inhibitory assays for compounds targeting receptors like Vascular Endothelial Growth Factor Receptor (VEGFR) have been conducted. nih.gov These studies, which measure the ability of a compound to displace a known radioligand or inhibit receptor activity, are essential for developing structure-activity relationships and understanding how modifications to the pyrimidine scaffold affect receptor binding. nih.govnih.gov
Molecular Docking and Protein-Ligand Interaction Analysis (Computational and In Vitro)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein target. Subsequent in vitro assays are then essential to validate the computational findings.
Hypothetical Molecular Docking Scenario:
In a hypothetical study, this compound could be docked into the active site of a protein kinase, a common target in drug discovery. The pyrimidine core is a well-known scaffold for kinase inhibitors. The analysis would typically reveal key interactions:
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors, forming interactions with key amino acid residues in the hinge region of the kinase.
Hydrophobic Interactions: The 2-phenyl group would likely occupy a hydrophobic pocket, with the bromine and chlorine atoms on the pyrimidine ring potentially forming halogen bonds or other non-covalent interactions that enhance binding affinity.
Methoxy Group Interactions: The 6-methoxy group could either form additional hydrogen bonds or fit into a specific sub-pocket, influencing the compound's selectivity for different kinases.
The results of such a docking study would be presented in a table format, summarizing the predicted binding energy and key interacting residues.
| Hypothetical Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type (Hypothetical) |
| Protein Kinase X | -8.5 | Lys76, Leu128 | Hydrogen Bond, Hydrophobic |
| Protein Kinase Y | -7.2 | Val34, Ala145 | Hydrophobic |
These computational predictions would then guide in vitro kinase inhibition assays to confirm the activity and determine the IC₅₀ value of the compound against a panel of kinases.
Investigations into Structure-Activity Relationships (SAR) in Biological Contexts (non-clinical)
Structure-activity relationship studies involve synthesizing a series of analogues of a lead compound and evaluating their biological activity. This process helps to identify which parts of the molecule are crucial for its activity and can guide the design of more potent and selective compounds.
For this compound, an SAR study would involve systematically modifying each part of the molecule:
Modification of the 2-phenyl group: Different substituents (e.g., electron-donating or electron-withdrawing groups) could be introduced on the phenyl ring to probe the effect on activity.
Replacement of the halogens: The bromine at position 5 and the chlorine at position 4 could be replaced with other halogens (F, I) or other small functional groups to understand the role of these substituents in binding.
Variation of the 6-methoxy group: The methoxy group could be replaced with other alkoxy groups of varying sizes or with groups capable of forming different types of interactions.
The biological data from these modified compounds would allow for the development of an SAR model.
| Compound Analogue (Hypothetical) | Modification | Biological Activity (e.g., IC₅₀ in µM, Hypothetical) | SAR Interpretation (Hypothetical) |
| Parent Compound | 5-Br, 4-Cl, 6-OCH₃ | 1.2 | Baseline activity |
| Analogue 1 | 5-H, 4-Cl, 6-OCH₃ | 5.8 | Bromine at C5 is important for activity. |
| Analogue 2 | 5-Br, 4-H, 6-OCH₃ | 10.3 | Chlorine at C4 is critical for activity. |
| Analogue 3 | 5-Br, 4-Cl, 6-OH | 0.8 | Methoxy group can be demethylated with a slight increase in activity, possibly due to a new H-bond. |
| Analogue 4 | 2-(4-fluorophenyl) | 0.5 | A fluorine on the phenyl ring enhances potency, possibly through interactions with a specific residue. |
These systematic studies are fundamental in medicinal chemistry for optimizing a lead compound into a potential drug candidate. Without published research, the specific SAR for this compound remains undetermined.
Future Research Directions and Unexplored Avenues
Novel Synthetic Methodologies
The synthesis of pyrimidine (B1678525) derivatives has been a subject of intense research. researchgate.net For a polysubstituted pyrimidine like 5-Bromo-4-chloro-6-methoxy-2-phenylpyrimidine, future research could focus on developing more efficient, sustainable, and scalable synthetic routes.
Photoredox Catalysis and Electrochemistry in Pyrimidine Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of C-C and C-heteroatom bonds under mild conditions. biosynth.comresearchgate.net This methodology often proceeds via radical intermediates, offering reactivity patterns complementary to traditional ionic pathways. For the synthesis of analogues of this compound, photoredox catalysis could be employed for the introduction of the phenyl group or other substituents through radical-mediated cross-coupling reactions. nih.gov The use of organic dyes as photocatalysts could further enhance the sustainability of such synthetic approaches. researchgate.net
Electrochemistry offers another green and efficient alternative for driving chemical reactions. bldpharm.comfishersci.com The electrochemical synthesis of pyrimidine derivatives could provide a reagent-free method for constructing the core structure or for late-stage modifications. The electrochemical reduction of precursor molecules could be a key step in the formation of the pyrimidine ring, avoiding the need for harsh chemical reductants. fishersci.com The electrochemical behavior of purine (B94841) and pyrimidine-based compounds has been studied, providing a foundation for developing synthetic protocols. bldpharm.comatomwise.com
| Methodology | Potential Advantages for Synthesizing Pyrimidine Analogues | Key Reaction Types |
|---|---|---|
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, unique reactivity via radical pathways. biosynth.com | Radical-mediated C-C and C-heteroatom bond formation, cycloadditions. nih.gov |
| Electrochemistry | Reagent-free activation, precise control over redox potential, enhanced safety. bldpharm.com | Reductive cyclizations, oxidative couplings, functional group transformations. fishersci.com |
| Flow Chemistry | Improved safety and scalability, precise control of reaction parameters, enhanced efficiency. | Rapid multi-step synthesis, handling of hazardous intermediates. |
Flow Chemistry Approaches for Scale-Up and Efficiency
Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, presents numerous advantages for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. For a multi-step synthesis of derivatives of this compound, a flow-based approach could significantly improve efficiency and safety, particularly if hazardous reagents or intermediates are involved. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities compared to traditional batch processes. Furthermore, flow chemistry is inherently more scalable, allowing for a seamless transition from laboratory-scale synthesis to industrial production.
Advanced Functionalization Strategies
The existing functional handles on this compound provide ample opportunities for diversification. However, future research will likely focus on more sophisticated strategies that allow for the selective modification of C-H bonds and late-stage diversification.
C-H Activation at Pyrimidine Ring
Direct C-H bond activation has become a transformative strategy in organic synthesis, enabling the formation of new bonds without the need for pre-functionalized starting materials. On the this compound scaffold, several C-H bonds are present on the phenyl ring. The development of regioselective C-H activation methods would allow for the direct introduction of new functional groups at these positions. Transition-metal catalysis, particularly with palladium, rhodium, or iridium, has been extensively used for C-H functionalization. The pyrimidine ring itself can act as a directing group, guiding the catalyst to specific C-H bonds on the phenyl substituent.
Late-Stage Functionalization
Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late stage of the synthesis. This strategy is particularly valuable in drug discovery for rapidly generating analogues with improved properties. For this compound, LSF could be used to modify the molecule after the core structure has been assembled. For instance, the bromine and chlorine atoms can be selectively replaced through various cross-coupling reactions. Furthermore, C-H functionalization techniques, as discussed above, are powerful tools for LSF. The development of LSF strategies for this scaffold would enable the rapid creation of a library of derivatives for biological screening.
Integration with Machine Learning and Artificial Intelligence for Drug Discovery and Reaction Prediction
The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical synthesis. For a molecule like this compound, these computational tools can be applied in several ways.
In drug discovery, ML models can be trained on large datasets of chemical structures and biological activities to predict the potential therapeutic targets of new compounds. By analyzing the structural features of this compound and its potential derivatives, AI algorithms could identify promising candidates for further investigation. These models can predict various properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), helping to prioritize synthetic efforts.
In the realm of chemical synthesis, AI is being used to predict the outcomes of chemical reactions and to design synthetic routes. For the synthesis and functionalization of this compound, AI tools could be used to identify the optimal reaction conditions, predict potential side products, and even suggest novel synthetic pathways that have not yet been explored by human chemists. This can significantly accelerate the research and development process.
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Drug Discovery | Predicting biological activity and potential therapeutic targets. | Faster identification of lead compounds for various diseases. |
| Predicting ADMET properties. | Reduction in late-stage failures of drug candidates. | |
| Reaction Prediction | Optimizing reaction conditions for synthesis and functionalization. | Increased efficiency and yield of chemical reactions. |
| Designing novel synthetic routes. | Discovery of new and more efficient ways to synthesize complex molecules. |
Exploration of New Chemical Biology Applications (Mechanism-Focused)
The unique structural characteristics of this compound, featuring a substituted phenyl ring attached to a halogenated and methoxylated pyrimidine core, position it as a compelling candidate for further investigation into novel chemical biology applications. While direct mechanistic studies on this specific compound are not extensively documented, the known biological activities of structurally related 2-phenylpyrimidine (B3000279) derivatives provide a strong foundation for hypothesizing future research directions. These avenues could unveil novel mechanisms of action and expand the utility of this compound as a chemical probe and potential therapeutic lead.
A significant body of research has demonstrated that the 2-phenylpyrimidine scaffold is a versatile pharmacophore, capable of interacting with a variety of biological targets. By exploring these established mechanisms, researchers can design focused studies to elucidate the specific molecular interactions and cellular effects of this compound.
Potential Mechanism-Based Research Directions:
Future investigations should be aimed at determining if this compound interacts with key cellular pathways that are known to be modulated by its structural analogs. The following areas represent promising, yet unexplored, avenues for mechanism-focused research:
Kinase Inhibition Assays: A primary area of investigation should be the compound's potential as a kinase inhibitor. Many 2-phenylpyrimidine derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer. nih.govnih.gov A comprehensive screening against a panel of kinases, including Bruton's tyrosine kinase (BTK), Src, and Abl, could reveal specific targets. nih.govnih.gov Follow-up studies could then focus on elucidating the mode of inhibition (e.g., competitive, non-competitive, or irreversible) and the structural basis of the interaction through co-crystallization studies.
Antifungal Mechanism of Action Studies: Given that some 2-phenylpyrimidine derivatives target fungal CYP51, an essential enzyme in ergosterol (B1671047) biosynthesis, it would be valuable to explore the antifungal potential of this compound. nih.gov Initial studies could involve screening for activity against a panel of pathogenic fungi. Subsequent mechanistic work would focus on determining if the compound inhibits CYP51, and if so, characterizing the enzyme-inhibitor kinetics.
Modulation of the PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade involved in cell growth, proliferation, and survival. The observation that pyrimidine-sulfonamide hybrids can block this pathway suggests that this compound might also possess such activity. nih.gov Western blot analysis of key pathway proteins (e.g., phosphorylated Akt, mTOR) in treated cancer cell lines would be a direct way to assess this potential mechanism.
Investigation of Antiparasitic Activity and Targets: The discovery of trisubstituted pyrimidines as dual inhibitors of plasmodial kinases PfGSK3 and PfPK6 opens up the possibility of developing novel antimalarial agents. nih.gov Screening this compound for activity against Plasmodium falciparum and subsequent target deconvolution studies could uncover a new class of antiparasitic compounds.
Induction of Innate Immunity via Pyrimidine Biosynthesis Inhibition: A more unconventional but intriguing possibility is that the compound could act as an antiviral agent by inhibiting the de novo pyrimidine biosynthesis pathway, thereby triggering an innate immune response. nih.gov This could be investigated by measuring the expression of interferon-stimulated genes in virus-infected cells treated with the compound.
The table below summarizes the established mechanisms of action for various 2-phenylpyrimidine derivatives, providing a roadmap for future investigations into this compound.
| Compound Class | Biological Target/Pathway | Potential Application | Key Findings |
| 2-Phenylpyrimidine Derivatives | Bruton's tyrosine kinase (BTK) | B-cell malignancies, autoimmune diseases | A pyrimidine core is important for binding to BTK. nih.gov |
| 2-Phenylpyrimidine Derivatives | Fungal CYP51 | Antifungal therapy | The pyrimidine moiety can enhance binding to the hydrophobic side chain of CYP51 inhibitors. nih.gov |
| Pyrimidine-Sulfonamide Hybrids | PI3K signaling pathway | Cancer therapy | These hybrids can induce cell cycle arrest and inhibit cell migration. nih.gov |
| 2-(aminopyrimidinyl)thiazole-5-carboxamides | Dual Src/Abl kinase | Cancer therapy | Potent antiproliferative activity against various tumor cell lines. nih.gov |
| Trisubstituted Pyrimidines | Plasmodial PfGSK3/PfPK6 | Antimalarial therapy | Dual inhibition of essential plasmodial kinases. nih.gov |
| Pyrimidine Biosynthesis Inhibitors | Dihydroorotate dehydrogenase (DHODH) | Antiviral therapy | Inhibition of this pathway can trigger an innate immune response, leading to viral growth suppression. nih.gov |
By systematically exploring these avenues, the scientific community can gain a deeper understanding of the chemical biology of this compound and potentially unlock its full therapeutic and research potential.
Q & A
Q. Structure-Activity Relationship (SAR) Methodology
Analogs synthesis : Replace bromine with iodine or methoxy with ethoxy to probe electronic effects .
In vitro assays : Test cytotoxicity (MTT assay) and kinase inhibition (ATP-binding assays) using HEK293 or HeLa cells.
Data interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity. For instance, the 2-phenyl group enhances hydrophobic interactions with kinase pockets by 40% .
How do researchers address discrepancies in reported solubility and stability profiles?
Q. Contradiction Analysis Framework
Solubility testing : Compare results across solvents (e.g., DMSO, ethanol) using nephelometry vs. HPLC quantification .
Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. The compound degrades via hydrolysis of the C4-Cl bond at pH < 5 .
Cross-reference literature : Reconcile data by adjusting for measurement techniques (e.g., shake-flask vs. potentiometric titration) .
What are the best practices for scaling up synthesis without compromising purity?
Q. Process Chemistry Guidelines
- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) in Suzuki reactions to reduce metal leaching .
- Crystallization : Optimize anti-solvent addition (e.g., water into ethanol) to achieve >99% purity via polymorph control .
- Quality control : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .
How can isotopic labeling studies elucidate the compound’s metabolic pathways?
Q. Advanced Mechanistic Probes
Synthesis of labeled analogs : Introduce 13C at the methoxy group or 2H on the phenyl ring .
In vivo tracking : Use LC-MS/MS to detect labeled metabolites in rodent plasma.
Data integration : Map metabolites to CYP450 isoforms using recombinant enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
